molecular formula C22H34INO2 B2670704 {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide CAS No. 1313527-14-8

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide

Cat. No.: B2670704
CAS No.: 1313527-14-8
M. Wt: 471.423
InChI Key: PQKJWRHISOFMNL-UHFFFAOYSA-M
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Description

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide is a synthetic organic salt of interest in medicinal chemistry research, with the CAS Number 1103853-60-6 and a molecular formula of C26H40INO2 . This compound features a rigid, lipophilic adamantane group linked to a polar quaternary ammonium moiety via a 2-hydroxypropoxy phenoxy bridge. The incorporation of the adamantyl group is a significant structural feature, as this bulky hydrocarbon cage is known to enhance lipid solubility, influence metabolic stability, and promote interaction with biological membranes . The primary research applications for this compound are derived from its structural motifs. Adamantane derivatives are extensively investigated for their bioactive potential, with studies highlighting their utility in developing antiviral agents and compounds active against parasitic protozoa such as Trypanosoma brucei . The quaternary ammonium group in the structure suggests potential as a cationic surfactant or a membrane-active agent, which could be relevant for probing ion-pair interactions or facilitating cellular uptake of molecular complexes. The ether linkage in the spacer chain may also be of interest for studies involving chemical dealkylation, for which reagents like trimethylsilyl iodide are commonly employed . Researchers may explore this molecule as a building block or intermediate in the synthesis of more complex pharmaceutical candidates, particularly those targeting neurological or infectious diseases. This product is supplied with a minimum purity of 95% and is intended for research purposes exclusively . It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34NO2.HI/c1-23(2,3)14-20(24)15-25-21-6-4-19(5-7-21)22-11-16-8-17(12-22)10-18(9-16)13-22;/h4-7,16-18,20,24H,8-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKJWRHISOFMNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the phenoxy group. This can be achieved through a series of reactions, including halogenation and subsequent nucleophilic substitution.

    Hydroxypropylation: The phenoxyadamantane derivative is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.

    Quaternization: The final step involves the quaternization of the hydroxypropyl derivative with trimethylamine and iodide to form the trimethylazanium iodide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced under hydrogenation conditions to modify the adamantane core.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide or potassium thiocyanate in an aprotic solvent like DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced adamantane derivative.

    Substitution: Formation of cyanide or thiocyanate derivatives.

Scientific Research Applications

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate cell membranes, making it effective in delivering active ingredients to target sites. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional parallels with β-adrenergic ligands documented in pharmacological studies (Table 1). Below is a detailed analysis of key analogs from the literature :

Table 1: Structural and Functional Comparison

Compound Name (Full IUPAC) Key Structural Features Receptor Selectivity Pharmacokinetic Notes
{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide Adamantane, phenoxy, quaternary ammonium Hypothesized β1/β2 High lipophilicity (adamantane); iodide may enhance solubility
(-)-4-(3-tert-butylamino-2-hydroxypropoxy)-benzimidazol-2-one (CGP12177A) Benzimidazolone, tert-butyl, hydroxypropoxy β1/β2 antagonist Moderate half-life; CNS penetration
2-hydroxy-5-(2-[{2-hydroxy-3-(4-[1-methyl-4-trifluoromethyl-2-imidazolyl]phenoxy)propyl}amino]ethoxy)benzamide (CGP20712A) Imidazole, trifluoromethyl, hydroxybenzamide β1-selective antagonist Low oral bioavailability
(S)-N-(4-[2-{(3-[4-hydroxyphenoxy]-2-hydroxypropyl)amino}ethyl]phenyl)-4-iodobenzenesulfonamide (L742791) Sulfonamide, iodophenyl, hydroxypropyl β3 agonist Renal clearance predominant
N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide (L748337) Sulfonylphenyl, acetamide β3 antagonist High protein binding

Key Findings

Structural Differentiation: The adamantane group in the target compound confers exceptional lipophilicity compared to tert-butyl (CGP12177A) or trifluoromethyl (CGP20712A) substituents. This may enhance membrane permeability and tissue retention .

Receptor Affinity Hypotheses: Adamantane’s bulky hydrophobic profile may favor interactions with β1-adrenergic receptor transmembrane domains, akin to tert-butyl groups in CGP12177A. However, β2 selectivity cannot be ruled out due to the phenoxy linker’s flexibility. Unlike sulfonamide-based L742791 (β3-selective), the target compound lacks polar sulfonyl groups, suggesting divergent receptor targeting.

Pharmacokinetic Insights: Solubility: The iodide counterion likely improves aqueous solubility relative to non-ionic analogs like CGP20712A. Metabolism: Adamantane’s stability may reduce hepatic oxidation compared to compounds with metabolically labile groups (e.g., L748337’s acetamide).

Therapeutic Potential: If β1-selective, the compound could mirror CGP20712A’s utility in hypertension or heart failure. Conversely, β2 activity might align with bronchodilators (e.g., BRL37344 derivatives) .

Biological Activity

The compound {3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide, also known as 1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide, is a quaternary ammonium compound notable for its complex structure, which includes an adamantane moiety and a piperidine ring. This article explores its biological activity, focusing on its interactions with various biological targets and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound enhances its lipophilicity and biological activity, facilitating its ability to cross cellular membranes. The adamantane structure is particularly significant in drug design due to its ability to improve pharmacokinetic properties.

Biological Activity

Research indicates that this compound acts as a ligand for histamine H3 receptors. Histamine H3 receptors play a crucial role in neurotransmission and are implicated in several neurological disorders, including:

  • Cognitive Deficits : Potential applications in treating cognitive impairments associated with neurodegenerative diseases.
  • Sleep Disorders : Modulating sleep-wake cycles, which could be beneficial for conditions like narcolepsy.

Table 1: Comparison of Structural Features with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-(Adamantan-1-yl)phenoxy)-N,N-dimethylacetamideAdamantane and phenoxy groupLacks piperidine structure
4-(2-Hydroxypropyl)-N,N-dimethylpiperidineSimilar piperidine coreDoes not contain adamantane
3-[4-(Adamantan-1-yl)phenoxy]propanolShares phenoxy and adamantane moietiesDifferent functional group at terminal

Case Studies

In a study examining the binding affinity of various compounds to histamine receptors, this compound demonstrated significant selectivity towards H3 receptors compared to other neurotransmitter receptors. This selectivity is crucial for minimizing side effects when considering therapeutic applications.

Study Findings:

  • Binding Affinity : The compound showed a high binding affinity for H3 receptors, indicating its potential as a therapeutic agent.
  • Pharmacodynamics : Interaction studies suggested that the compound could modulate receptor activity effectively without significant off-target effects.

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